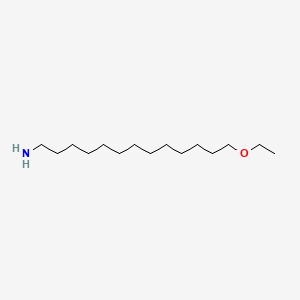
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol is a synthetic compound with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . This compound is a deuterated derivative of quinoline, which is a heterocyclic aromatic organic compound. The presence of deuterium atoms in its structure makes it useful in various scientific research applications, particularly in stable isotope dilution assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The presence of deuterium atoms can also influence the compound’s metabolic stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-heptyl-3,4-Quinoline-5,6,7,8-diol: The non-deuterated version of the compound.
2-heptylquinoline: Lacks the hydroxyl groups at positions 3 and 4.
3,4-dihydroxyquinoline: Lacks the heptyl group at position 2.
Uniqueness
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol is unique due to its deuterium labeling, which provides advantages in analytical applications by enhancing signal detection and reducing background noise in mass spectrometry . This isotopic labeling also allows for more accurate quantification in stable isotope dilution assays .
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
5,6,7,8-tetradeuterio-2-heptyl-3-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)/i7D,8D,9D,10D |
Clé InChI |
CEIUIHOQDSVZJQ-ULDPCNCHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)CCCCCCC)O)[2H])[2H] |
SMILES canonique |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)


![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
